molecular formula C20H19N5O2S B2849196 N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1210309-83-3

N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2849196
CAS No.: 1210309-83-3
M. Wt: 393.47
InChI Key: OKFNRCIGMRVMNY-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is a potent and selective small-molecule inhibitor of TANK-Binding Kinase 1 (TBK1) and IκB kinase-epsilon (IKKε). These non-canonical IKK-related kinases are central regulators of innate immune responses, acting downstream of pattern recognition receptors. TBK1 is critically involved in the phosphorylation and activation of IRF3 and IRF7, transcription factors that drive the production of type I interferons (IFNs) and other inflammatory cytokines. Research utilizing this compound has demonstrated its efficacy in suppressing the cGAS-STING signaling pathway, a major cytosolic DNA-sensing mechanism implicated in autoimmunity, viral defense, and the anti-tumor immune response. Beyond immunology, this inhibitor is a valuable tool for oncology research, as both TBK1 and IKKε have been identified as key drivers of tumor cell survival, proliferation, and resistance to chemotherapy in certain cancers, including KRAS-driven models. The compound's mechanism of action involves competitive binding in the ATP-binding pocket of these kinases, effectively blocking their catalytic activity and downstream signaling. This makes it an essential pharmacological probe for dissecting the complex roles of TBK1 and IKKε in inflammatory diseases, cancer biology, and host-pathogen interactions. A recent study highlighted its use in elucidating the role of the cGAS-STING pathway in cellular senescence and its contribution to the tumor microenvironment.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-3-27-16-7-4-8-17-18(16)22-20(28-17)25(13-14-6-5-10-21-12-14)19(26)15-9-11-24(2)23-15/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFNRCIGMRVMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=NN(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that combines multiple heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities. This article reviews the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N5O2SC_{20}H_{19}N_{5}O_{2}S with a molecular weight of 393.47 g/mol. The structure features a thiazole ring, an ethoxy-substituted benzene, a pyrazole moiety, and a pyridine group, which contribute to its diverse biological activities .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, derivatives containing thiazole and pyrazole scaffolds have shown potent activity against various bacterial strains, outperforming standard antibiotics like ampicillin .

Table 1: Antibacterial Activity Comparison

Compound NameStructure FeaturesMinimum Inhibitory Concentration (MIC)
N-(4-thiazolyl)benzamideThiazole ring with an amide group0.012 µg/mL
1-MethylpyrazolePyrazole core0.008 µg/mL
This compoundComplex heterocyclesTBD

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies on structurally related pyrazole derivatives have indicated significant cytotoxic effects against various cancer cell lines. For example, compounds featuring benzothiazole moieties have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Anti-inflammatory and Analgesic Effects

Research has shown that pyrazole analogs can exhibit anti-inflammatory and analgesic properties. These compounds modulate various biological pathways, potentially affecting pain perception and inflammatory responses .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial replication or cancer cell proliferation.
  • Targeting Biological Pathways : It interacts with specific receptors or pathways that regulate inflammation and pain .
  • Synergistic Effects : The unique combination of functional groups may enhance the overall bioactivity through synergistic interactions .

Case Studies

Several studies have been conducted to evaluate the efficacy of similar compounds:

  • Study on Antibacterial Efficacy : A recent study reported that thiazole-containing compounds showed significant antibacterial activity against resistant strains of Staphylococcus aureus, with IC50 values lower than traditional antibiotics .
  • Cytotoxicity Testing : In vitro assays demonstrated that certain pyrazole derivatives exhibited cytotoxic effects on human cancer cell lines, indicating their potential as anticancer agents .

Scientific Research Applications

N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has shown promising biological activities, including:

Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit cell proliferation and induce apoptosis through mechanisms involving the modulation of signaling pathways related to cell survival and death.

Anti-inflammatory Effects
Studies have demonstrated that this compound can reduce inflammation markers in vitro and in vivo. It may inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against a range of bacterial strains, indicating its potential use as an antimicrobial agent.

Applications in Pharmacology

The diverse biological activities of this compound position it as a candidate for several pharmacological applications:

Application Area Potential Uses
Cancer TherapyCytotoxic agent for various cancers
Inflammatory DiseasesTreatment for conditions like arthritis
Infectious DiseasesAntimicrobial agent against resistant strains

Case Studies

Case Study 1: Anticancer Activity Assessment
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The compound demonstrated significant inhibition of cell growth and induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Mechanisms
A study published in Pharmacological Research explored the anti-inflammatory properties of this compound in a murine model of arthritis. The results showed reduced swelling and inflammatory markers in treated animals compared to controls, suggesting its potential as an anti-inflammatory therapeutic.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group in the compound undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the pharmacophore or generating intermediates for further derivatization.

Reaction Conditions Products Key Findings
Acidic (HCl, H₂O, reflux, 6h)Pyrazole-3-carboxylic acid + 4-ethoxybenzo[d]thiazol-2-amineComplete cleavage observed at 110°C; confirmed via LC-MS and NMR .
Basic (NaOH, EtOH, 80°C, 4h)Pyrazole-3-carboxylate salt + 4-ethoxybenzo[d]thiazol-2-amineHigher reaction rates in polar aprotic solvents (e.g., DMF) .

Mechanistic Insight :

  • Acid hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
  • Base-mediated hydrolysis involves deprotonation of the amide nitrogen, forming a tetrahedral intermediate .

Substitution at the Ethoxy Group

The ethoxy group on the benzothiazole ring participates in nucleophilic aromatic substitution (NAS) reactions, particularly under catalytic conditions.

Reagents Conditions Products Yield References
NH₃ (aq.), CuI, DMF, 120°C12h, microwave irradiation4-Aminobenzo[d]thiazol-2-yl derivative78%
KSCN, Pd(OAc)₂, DMSO, 100°C8h4-Thiocyanatobenzo[d]thiazol-2-yl derivative65%

Key Observations :

  • Electron-withdrawing groups on the benzothiazole ring enhance NAS reactivity .
  • Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

Pyrazole Ring Functionalization

The pyrazole core undergoes electrophilic substitution and cross-coupling reactions.

Reaction Type Reagents/Catalysts Products Applications
BrominationNBS, AIBN, CCl₄, reflux4-Bromo-1-methylpyrazole derivativeIntermediate for Suzuki coupling
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME4-Arylpyrazole derivativesSAR studies for bioactivity

Notable Example :

  • Bromination at the pyrazole C4 position enables subsequent cross-coupling to introduce aryl/heteroaryl groups, expanding structural diversity .

Oxidation/Reduction Reactions

The pyridine and benzothiazole moieties influence redox behavior.

Process Reagents Outcome Significance
Pyridine N-OxidationmCPBA, CH₂Cl₂, RTPyridine N-oxide derivativeEnhanced water solubility
Benzothiazole ReductionH₂, Pd/C, MeOHDihydrobenzo[d]thiazole derivativeAltered electronic properties

Mechanistic Notes :

  • Pyridine N-oxidation increases polarity without altering the aromatic system .
  • Catalytic hydrogenation of benzothiazole disrupts aromaticity, affecting binding affinity .

Coordination Chemistry

The compound acts as a ligand for transition metals due to its N and S donor atoms.

Metal Salt Conditions Complex Structure Applications
Cu(II)Cl₂EtOH, RT, 2hOctahedral Cu(II) complexAntimicrobial studies
Fe(III)Cl₃DMF, 60°C, 4hTetrahedral Fe(III) complexCatalytic oxidation reactions

Key Findings :

  • Cu(II) complexes exhibit enhanced antibacterial activity (MIC = 8 µg/mL against S. aureus) .
  • Fe(III) complexes catalyze oxidation of alcohols to ketones with >90% efficiency .

Comparison with Similar Compounds

Key Findings :

  • Functional Implications : The ethoxy group in the target compound could enhance lipophilicity, improving membrane permeability relative to the phenyl group in CAS 1005612-70-3.
  • Pharmacological Potential: While CAS 1005612-70-3 is listed in screening libraries (e.g., CCG-340573), the target compound’s pyridinylmethyl group may enable interactions with acetylcholine receptors or metalloproteinases, expanding its therapeutic scope.

Preparation Methods

Cyclization of 2-Amino-4-ethoxyphenyl Thioamide

A literature-supported method involves cyclizing 2-amino-4-ethoxyphenyl thioamide with α-haloketones. For example, reacting 2-amino-4-ethoxythiophenol with chloroacetaldehyde in ethanol under reflux yields the benzothiazole core.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C (reflux)
  • Catalyst: Triethylamine (2 equiv)
  • Yield: 72–78%

Mechanistic Insight :
The thiol group attacks the α-carbon of chloroacetaldehyde, followed by intramolecular cyclization and elimination of HCl to form the benzothiazole ring.

Preparation of 1-Methyl-1H-Pyrazole-3-Carboxylic Acid

Cyclocondensation of β-Ketoester with Methyl Hydrazine

Ethyl 3-oxobutanoate reacts with methyl hydrazine in acetic acid to form 1-methyl-1H-pyrazole-3-carboxylate, which is hydrolyzed to the carboxylic acid.

Reaction Steps :

  • Cyclization :
    • Ethyl 3-oxobutanoate + methyl hydrazine → ethyl 1-methyl-1H-pyrazole-3-carboxylate
    • Conditions: Acetic acid, 60°C, 6 h
    • Yield: 85%
  • Hydrolysis :
    • Saponification with NaOH (2M) in ethanol/water (1:1) at 70°C for 4 h.
    • Acidification with HCl to precipitate the carboxylic acid.
    • Yield: 92%

Amide Bond Formation and N-Alkylation

Coupling of Benzothiazol-2-amine with Pyrazole-3-Carboxylic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Procedure :

  • Dissolve 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) in DCM.
  • Add EDCI (1.2 equiv), HOBt (1.1 equiv), and stir at 0°C for 30 min.
  • Add 4-ethoxybenzo[d]thiazol-2-amine (1.0 equiv) and stir at room temperature for 12 h.
  • Purify via column chromatography (ethyl acetate/hexane, 3:7).
    • Yield: 68%

N-Alkylation with Pyridin-3-ylmethanamine

The secondary amide undergoes alkylation using pyridin-3-ylmethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF).

Optimized Conditions :

  • Solvent: DMF
  • Base: K₂CO₃ (3.0 equiv)
  • Temperature: 60°C, 8 h
  • Yield: 58%

Side Reactions :

  • Over-alkylation at the pyrazole nitrogen is mitigated by using a slight excess of pyridin-3-ylmethyl bromide (1.1 equiv).

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Coupling

A patent application describes a one-pot method combining benzothiazole formation and amide coupling:

  • React 2-amino-4-ethoxythiophenol with 1-methyl-1H-pyrazole-3-carbonyl chloride in acetonitrile.
  • Add pyridin-3-ylmethanamine and triethylamine sequentially.
  • Heat at 50°C for 6 h.
    • Yield: 61%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Amide coupling: 15 min at 100°C (vs. 12 h conventionally).
  • N-Alkylation: 10 min at 120°C (vs. 8 h).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.72 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, pyrazole-H), 7.34–7.28 (m, 3H, benzothiazole-H), 4.52 (s, 2H, N-CH₂-pyridine), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.98 (s, 3H, N-CH₃), 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 167.8 (C=O), 162.1 (benzothiazole-C2), 149.5 (pyridine-C3), 135.2 (pyrazole-C3), 128.4–122.1 (aromatic carbons), 64.3 (OCH₂CH₃), 40.1 (N-CH₂-pyridine), 38.7 (N-CH₃), 14.9 (OCH₂CH₃).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (E)-configuration of the imine bond in the benzothiazole ring and the planar geometry of the pyrazole moiety.

Yield Optimization and Challenges

Step Conventional Yield Optimized Yield Key Improvement
Benzothiazole formation 72% 81% Microwave-assisted cyclization
Amide coupling 68% 75% EDCI/HOBt with DMAP
N-Alkylation 58% 67% Phase-transfer catalysis

Persistent Issues :

  • Low solubility of intermediates in non-polar solvents.
  • Epimerization at the amide bond under basic conditions.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Replacing EDCI with N,N'-dicyclohexylcarbodiimide (DCC) reduces costs by 40% but requires rigorous byproduct removal.

Green Chemistry Approaches

  • Using water as a solvent for the amide coupling step achieves 62% yield with minimal waste.

Q & A

Advanced Research Question

  • Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water) for gram-scale batches .
  • Byproduct Formation : Mitigate via slow addition of coupling agents and strict pH control (pH 7–8) .
  • Yield Optimization : Microwave-assisted synthesis reduces reaction time (30 min vs. 12 hr) and improves yield by 15–20% .

How does the compound’s three-dimensional conformation affect its pharmacokinetics?

Advanced Research Question

  • Conformational Analysis : X-ray crystallography reveals a planar benzothiazole-pyrazole core, enhancing π-π stacking with target proteins .
  • Stereoelectronic Effects : The ethoxy group’s gauche conformation increases solubility (logS = -3.2) vs. axial conformers (logS = -4.1) .
  • Permeability : MD simulations show >90% membrane penetration in 50 ns due to hydrophobic pyridinylmethyl group .

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